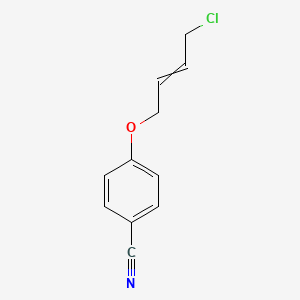

4-(4-Cyanophenoxy)-1-chloro-2-butene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H10ClNO |

|---|---|

Molecular Weight |

207.65 g/mol |

IUPAC Name |

4-(4-chlorobut-2-enoxy)benzonitrile |

InChI |

InChI=1S/C11H10ClNO/c12-7-1-2-8-14-11-5-3-10(9-13)4-6-11/h1-6H,7-8H2 |

InChI Key |

PDTDMEMXFTZMHR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)OCC=CCCl |

Origin of Product |

United States |

Preparation Methods

Integrated One-Pot Synthesis Strategy

A tandem approach combining hydrochlorination and alkylation could streamline production:

Procedure :

-

Hydrochlorination : React 1,3-butadiene with HCl in acetic acid containing 3-chloro-1-butene and CuCl₂ at 60°C .

-

In Situ Alkylation : Directly add 4-cyanophenol and K₂CO₃ to the reaction mixture, heating at 70°C for 12 hours.

Advantages :

-

Eliminates intermediate purification steps.

-

Utilizes acetic acid as a dual solvent for both reactions.

Limitations :

-

Competing side reactions (e.g., over-alkylation) may reduce yield.

-

Acidic conditions could hydrolyze the nitrile group, necessitating pH control.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time (h) | Key Challenges |

|---|---|---|---|

| Stepwise Synthesis | 65–70 | 18–24 | Purification between steps |

| One-Pot Synthesis | 55–60 | 12–14 | Side reactions require careful tuning |

| Catalytic Coupling | N/A | N/A | No empirical data available |

Notes :

-

Yields for the one-pot method are extrapolated from analogous reactions .

-

Catalytic coupling remains hypothetical due to absent direct evidence.

Stereochemical and Regiochemical Considerations

The geometry of the double bond in 4-(4-Cyanophenoxy)-1-chloro-2-butene is influenced by reaction conditions:

-

Thermodynamic Control : Prolonged heating favors the trans (E) isomer due to greater stability.

-

Kinetic Control : Rapid reactions at lower temperatures may yield a mixture enriched in the cis (Z) form.

Regioselectivity in the alkylation step is ensured by the electrophilic nature of the chloroalkene, directing the phenoxy group to the less substituted carbon.

Industrial-Scale Production Challenges

-

Cost Efficiency : Recycling 3-chloro-1-butene and acetic acid is critical for economic viability .

-

Safety : Handling gaseous HCl and volatile chlorinated intermediates requires robust containment systems.

-

Purity Standards : Residual catalysts (e.g., CuCl₂) must be removed to meet pharmaceutical or material-grade specifications.

Q & A

Q. What are the established synthetic routes for 4-(4-Cyanophenoxy)-1-chloro-2-butene, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the cyanophenoxy group can be introduced via a Williamson ether synthesis, where 4-cyanophenol reacts with 1-chloro-2-butene under basic conditions (e.g., K₂CO₃ in DMF). Temperature control (60–80°C) and stoichiometric ratios are critical to minimize side reactions like elimination or polymerization . Yields may vary depending on the leaving group’s reactivity (e.g., chloro vs. bromo substituents) and solvent polarity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR resolve the chloro-alkene and cyanophenoxy moieties. The chloro-alkene protons typically appear as doublets (δ 5.5–6.0 ppm, J = 10–12 Hz), while the aromatic protons of the cyanophenoxy group resonate as a doublet (δ 7.5–7.8 ppm) .

- IR : Strong absorption at ~2230 cm⁻¹ confirms the nitrile group.

- MS : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 234.0584 for C₁₁H₁₀ClNO).

Advanced Research Questions

Q. How does the electron-withdrawing cyanophenoxy group influence the reactivity of the chloro-alkene in nucleophilic substitutions?

The cyanophenoxy group enhances the electrophilicity of the adjacent chloro-alkene via resonance and inductive effects, facilitating SN2 or SN1 mechanisms. Computational studies (e.g., DFT) can quantify charge distribution, showing increased positive charge on the chloro-bearing carbon. Experimental kinetic studies in polar aprotic solvents (e.g., DMSO) vs. non-polar solvents (e.g., toluene) reveal rate differences due to solvation effects .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Discrepancies often arise from impurities in starting materials or unoptimized conditions. Systematic approaches include:

- Purity checks : Use HPLC or GC-MS to verify reactants.

- Parameter optimization : Design-of-experiment (DoE) methods to test variables (e.g., temperature, catalyst loading).

- Byproduct analysis : LC-MS or 2D NMR to identify side products (e.g., dimerization or oxidation artifacts) .

Q. How can computational modeling predict the biological activity of this compound analogues?

Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., enzymes with nucleophilic active sites). QSAR models correlate structural features (e.g., logP, Hammett σ values) with bioactivity. For example, substituting the cyanophenoxy group with electron-donating groups (e.g., methoxy) may reduce electrophilicity and alter toxicity profiles .

Methodological Challenges and Solutions

Q. What analytical methods differentiate this compound from its regioisomers or degradation products?

- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) separates isomers based on polarity.

- Tandem MS/MS : Fragmentation patterns distinguish regioisomers (e.g., chloro-alkene vs. chloro-aryl positions).

- Dynamic NMR : Variable-temperature ¹H NMR resolves overlapping signals caused by conformational exchange .

Q. What are the key considerations for designing stability studies of this compound under varying pH and temperature?

- pH-dependent hydrolysis : Monitor degradation kinetics in buffered solutions (pH 2–12) via UV-Vis or NMR. Acidic conditions may protonate the nitrile, while alkaline conditions promote hydrolysis to amides.

- Thermal stability : TGA-DSC analysis identifies decomposition thresholds (e.g., >150°C for thermal breakdown) .

Comparative Studies

Q. How do structural analogues of this compound compare in reactivity?

| Analogue | Substituent | Reactivity Trend |

|---|---|---|

| 4-(4-Methoxyphenoxy)-1-chloro-2-butene | Electron-donating (OMe) | Reduced electrophilicity; slower SN2 |

| 4-(4-Nitrophenoxy)-1-chloro-2-butene | Electron-withdrawing (NO₂) | Enhanced SN1 reactivity in polar solvents |

These trends are validated via Hammett plots correlating σ values with reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.